molecular formula C17H18N2O5S2 B253848 N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide

Cat. No. B253848
M. Wt: 394.5 g/mol
InChI Key: SZEYKQCAPIOCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide is a synthetic compound that has shown great potential in scientific research. This compound is commonly referred to as "Compound X" and is used in various scientific studies due to its unique properties.

Mechanism of Action

The mechanism of action of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide is not fully understood. However, it is believed to work by inhibiting various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as potential anti-cancer properties. It has also been shown to have potential as an inhibitor of various enzymes, including COX-2 and LOX.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide in lab experiments is its unique properties. It has been shown to have potential as an anti-inflammatory agent, as well as an inhibitor of various enzymes. However, one limitation of using this compound in lab experiments is the lack of information on its mechanism of action.

Future Directions

There are many future directions for the study of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide. One direction is to further study its potential as an anti-inflammatory agent and inhibitor of various enzymes. Another direction is to study its potential as a cancer treatment. Additionally, further research is needed to fully understand its mechanism of action.

Synthesis Methods

The synthesis method of N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 2-furoic acid, which is converted to 2-furoyl chloride. This intermediate is then reacted with 2-aminothiophene to form the corresponding amide. The amide is then converted to the final product through a series of chemical reactions.

Scientific Research Applications

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide has been used in various scientific studies due to its unique properties. It has been shown to have potential as an anti-inflammatory agent, as well as an inhibitor of various enzymes. It has also been studied for its potential use in cancer treatment.

properties

Product Name

N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide

Molecular Formula

C17H18N2O5S2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C17H18N2O5S2/c20-15(12-4-2-7-24-12)19-17-14(11-3-1-5-13(11)25-17)16(21)18-10-6-8-26(22,23)9-10/h2,4,7,10H,1,3,5-6,8-9H2,(H,18,21)(H,19,20)

InChI Key

SZEYKQCAPIOCIS-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=CC=CO4

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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